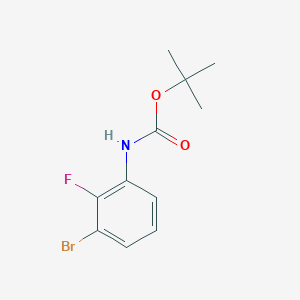

Tert-butyl (3-bromo-2-fluorophenyl)carbamate

描述

BenchChem offers high-quality Tert-butyl (3-bromo-2-fluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-bromo-2-fluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOBTFMEQFYGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architecture of Tert-butyl (3-bromo-2-fluorophenyl)carbamate: Properties, Synthesis, and Applications in Targeted Therapeutics

As modern medicinal chemistry shifts toward highly targeted, covalently binding therapeutics and complex allosteric modulators, the demand for privileged, multi-functional building blocks has surged. Tert-butyl (3-bromo-2-fluorophenyl)carbamate (CAS: 848440-23-3) has emerged as a cornerstone intermediate in this paradigm[1][2]. By combining a sterically demanding protecting group, an inductive fluorine atom, and a highly reactive cross-coupling handle, this molecule provides a precise geometric and electronic foundation for synthesizing advanced therapeutic agents, including KRAS G12C inhibitors, NLRP3 inflammasome modulators, and Complement Factor D inhibitors[3][4][5].

This technical guide deconstructs the physicochemical properties, structural causality, and validated synthetic methodologies surrounding this critical compound, providing drug development professionals with a comprehensive blueprint for its application.

Physicochemical Profiling and Structural Logic

To effectively utilize Tert-butyl (3-bromo-2-fluorophenyl)carbamate in multi-step syntheses, one must first understand the intrinsic properties dictated by its functional groups. The table below summarizes its core physicochemical data[1][2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Tert-butyl (3-bromo-2-fluorophenyl)carbamate |

| Synonyms | N-Boc-3-bromo-2-fluoroaniline |

| CAS Registry Number | 848440-23-3 |

| Molecular Formula | C11H13BrFNO2 |

| Molecular Weight | 290.13 g/mol |

| SMILES String | CC(C)(C)OC(=O)Nc1cccc(Br)c1F |

| Physical State | Solid (White to off-white powder) |

| Storage Conditions | Sealed in dry, room temperature (or 2-8°C for long-term stability) |

The Causality of the Structural Design

The utility of this molecule is not accidental; it is a product of deliberate chemical design:

-

The Ortho-Fluoro Effect: The fluorine atom at the 2-position serves a dual purpose. Electronically, its strong inductive withdrawal modulates the pKa of the adjacent aniline nitrogen, stabilizing the molecule against unwanted oxidative degradation. Sterically, in downstream biaryl products, the fluorine atom severely restricts rotation around the C-C biaryl axis, locking the molecule into stable atropisomers—a mandatory feature for binding to the cryptic pocket of the KRAS G12C mutant[4][6].

-

The Bromine Handle: Positioned at C3, the bromine atom is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its meta-relationship to the protected amine ensures that steric hindrance during oxidative addition is minimized while preserving the ortho-fluoro geometry[5].

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric shielding to the amine, preventing it from poisoning palladium catalysts during downstream coupling steps[4][7]. Furthermore, it allows for orthogonal deprotection under strictly acidic conditions (e.g., HCl in dioxane), cleanly yielding gaseous byproducts (isobutylene and CO2) that simplify workup[5].

Validated Synthetic Methodologies

The synthesis of Tert-butyl (3-bromo-2-fluorophenyl)carbamate can be approached via two primary pathways: the reduction of a nitroarene followed by protection, or the Curtius rearrangement of a benzoic acid derivative. For multigram and scale-up manufacturing, the Curtius rearrangement is often preferred as it utilizes stable, commercially available precursors and avoids the highly exothermic nitration of fluorobenzenes[8][9].

Fig 1: Convergent synthetic pathways to Tert-butyl (3-bromo-2-fluorophenyl)carbamate.

Step-by-Step Protocol: Synthesis via Curtius Rearrangement

This self-validating protocol utilizes Diphenylphosphoryl azide (DPPA) to safely generate an acyl azide in situ, which thermally rearranges to an isocyanate before being trapped by tert-butanol[8][9].

Reagents:

-

3-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.2 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

tert-Butanol (t-BuOH) (Excess / Co-solvent)

-

Anhydrous Toluene (Solvent)

Procedure:

-

Activation: Suspend 3-bromo-2-fluorobenzoic acid in anhydrous toluene under an inert argon atmosphere. Add triethylamine (1.2 equiv) and stir for 10 minutes to form the carboxylate salt.

-

Azide Formation: Dropwise add DPPA (1.2 equiv) to the mixture at room temperature. The reaction relies on the nucleophilic attack of the carboxylate onto the phosphorus atom of DPPA, followed by displacement by the azide ion.

-

Thermal Rearrangement: Gradually heat the reaction mixture to 100–120 °C. Causality checkpoint: The evolution of nitrogen gas (bubbling) serves as a visual validation that the Curtius rearrangement is occurring, converting the intermediate acyl azide into the highly reactive isocyanate[8].

-

Trapping: Once gas evolution ceases (indicating complete conversion to the isocyanate), add an excess of tert-butanol. Maintain heating at 100 °C for an additional 2–4 hours. The bulky tert-butanol attacks the isocyanate carbon, yielding the Boc-protected carbamate.

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (petroleum ether/ethyl acetate) to afford the target compound as a white solid[8][9].

Applications in Advanced Drug Development

The true value of Tert-butyl (3-bromo-2-fluorophenyl)carbamate is demonstrated by its integration into the synthesis of highly complex, next-generation therapeutics.

Case Study A: Covalent KRAS G12C Inhibitors

Historically considered "undruggable," the KRAS G12C mutation has recently been targeted by small molecules that covalently bind to the mutant cysteine (Cys12) and occupy an allosteric pocket, locking the GTPase in an inactive GDP-bound state[4].

In the development pipelines of major pharmaceutical companies (such as AstraZeneca), this compound is a critical starting material[4][6]. The bromine atom undergoes a Suzuki-Miyaura cross-coupling with a functionalized quinoline or pyrimidine boronic acid. The ortho-fluoro group forces the resulting biaryl system out of planarity, creating stable atropisomers. Following chiral separation (often via Supercritical Fluid Chromatography, SFC), the Boc group is cleaved using acidic conditions (e.g., 4N HCl in dioxane) to reveal the free aniline. This amine is subsequently acylated with acryloyl chloride to install the electrophilic acrylamide warhead required for covalent binding to Cys12[4][5][6].

Fig 2: Application workflow for synthesizing covalent KRAS G12C inhibitors.

Case Study B: NLRP3 Inflammasome and Complement Factor D Inhibitors

Beyond oncology, the compound is heavily utilized in immunology. The NLRP3 inflammasome is a molecular sensor implicated in gout, atherosclerosis, and cancer. Researchers have utilized the 3-bromo-2-fluoroaniline scaffold (derived from the Boc-protected precursor) to synthesize indole-pyridazine based NLRP3 inhibitors, replacing toxic phenol moieties with safer bioisosteres[3].

Similarly, in the modulation of the alternative complement pathway, Tert-butyl (3-bromo-2-fluorophenyl)carbamate is used to synthesize Complement Factor D inhibitors. These inhibitors prevent the cleavage of Factor B, thereby halting the production of potent anaphylatoxins (C3a and C5a) responsible for severe autoimmune and neurodegenerative disorders[5][7].

References

- BLD Pharm. "1057720-25-8|tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate - BLDpharm". bldpharm.com.

- ChemicalBook. "3-Bromo-2-fluoroaniline | 58534-95-5". chemicalbook.com.

- Ambeed. "161957-56-8 | 3-Bromo-2-fluorobenzoic acid | Fluorinated Building Blocks". ambeed.com.

- Molport. "tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | 848440-23-3". molport.com.

- ACS Publications. "Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement". Journal of Medicinal Chemistry.

- Google Patents. "US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders". google.com.

- ACS Publications. "Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C". acs.org.

- Google Patents. "US9796741B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders". google.com.

- ACS Publications. "Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors". acs.org.

Sources

- 1. 1057720-25-8|tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | 848440-23-3 | Buy Now [molport.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9796741B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of complement mediated disorders - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]

- 8. 161957-56-8 | 3-Bromo-2-fluorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. 161957-56-8 | 3-Bromo-2-fluorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Introduction: The Strategic Importance of 3-Bromo-2-fluoroaniline

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoroaniline and Its Derivatives

In the landscape of modern medicinal and materials chemistry, halogenated aromatic compounds serve as indispensable building blocks. Among these, 3-bromo-2-fluoroaniline stands out as a particularly valuable intermediate.[1] Its unique trifunctional architecture—an aniline amine group for nucleophilic and diazotization reactions, a bromine atom poised for cross-coupling, and a fluorine atom to modulate electronic and pharmacokinetic properties—offers a versatile platform for constructing complex molecular targets.[1][2]

The strategic placement of the substituents dictates the molecule's reactivity. The ortho-fluoro group influences the acidity and conformation of the adjacent amino group, while the meta-bromo atom provides a stable, yet reactive handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the primary synthetic routes to 3-bromo-2-fluoroaniline, details methods for its subsequent derivatization, and examines alternative strategies for constructing this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Synthesis: The Predominant Route to 3-Bromo-2-fluoroaniline

The most direct and widely adopted industrial method for synthesizing 3-bromo-2-fluoroaniline is the chemical reduction of its nitro precursor, 3-bromo-2-fluoronitrobenzene. This approach is favored due to the high efficiency and selectivity of the nitro group reduction, which can be achieved under mild conditions without affecting the aryl halides.

Methodology: Tin(II) Chloride Mediated Reduction

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and robust method for converting aromatic nitro compounds to anilines. The reaction proceeds with high yield and is tolerant of a wide range of other functional groups, including halogens.

Causality of Experimental Design: The choice of SnCl₂ as the reducing agent is strategic. It acts as a single-electron donor in a stepwise reduction mechanism. The acidic environment (typically from HCl) is crucial for protonating the nitro group's oxygen atoms, facilitating their removal as water. Dioxane is often used as a solvent to ensure the solubility of the organic substrate.[3]

Experimental Protocol: Synthesis of 3-Bromo-2-fluoroaniline[3]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-bromo-2-fluoronitrobenzene (1.0 g, 4.54 mmol).

-

Add 5 mL of 1,4-dioxane to dissolve the starting material.

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent potential side reactions and re-oxidation of the product.[3]

Step 2: Addition of Reagents

-

To the stirred solution, add tin(II) chloride dihydrate (4.3 g, 22.72 mmol, 5 equivalents). The large excess of the reducing agent ensures the complete conversion of the nitro group.

-

Add a few drops of 1 N hydrochloric acid to initiate the reaction.[3]

Step 3: Reaction and Monitoring

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

Step 4: Work-up and Purification

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the dioxane.

-

Take up the resulting residue in ethyl acetate.

-

Wash the organic phase sequentially with 1 N aqueous sodium hydroxide solution (to neutralize the acid and remove tin salts), water, and a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Data Presentation: Tin(II) Chloride Reduction

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-fluoronitrobenzene | [3] |

| Reducing Agent | Tin(II) Chloride (SnCl₂) | [3] |

| Solvent | 1,4-Dioxane | [3] |

| Reaction Time | 2 hours | [3] |

| Typical Yield | ~95% | [3] |

| Product CAS | 58534-95-5 | [1][3] |

| Product MW | 190.01 g/mol | [3][4] |

Workflow Diagram: Nitro Group Reduction

Caption: Workflow for the synthesis of 3-bromo-2-fluoroaniline.

Part 2: Synthesis of Derivatives via Core Modification

Once synthesized, 3-bromo-2-fluoroaniline serves as a versatile scaffold. Its functional groups can be selectively targeted to build a diverse library of derivatives.

A. Reactions at the Amino Group

The primary amine is a locus of reactivity, readily undergoing standard transformations such as acylation, alkylation, and diazotization. These modifications are fundamental for either protecting the amine during subsequent steps or converting it into other functional groups.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This opens access to a vast array of derivatives where the bromine atom is replaced by aryl, alkyl, alkynyl, or other moieties.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Logical Workflow: Derivatization via Cross-Coupling

Caption: General scheme for Pd-catalyzed derivatization.

Part 3: Alternative Synthetic Strategies

While the reduction of 3-bromo-2-fluoronitrobenzene is the most common route, other strategies can be envisioned, particularly for creating analogues or when specific precursors are more readily available.

Strategy 1: Regioselective Bromination of 2-Fluoroaniline

Direct bromination of 2-fluoroaniline presents a significant regioselectivity challenge. The strongly activating, ortho-, para-directing amino group dominates the directing effects of the weakly activating, ortho-, para-directing fluorine atom. Consequently, electrophilic bromination overwhelmingly favors substitution at the para-position (C4) and, to a lesser extent, the ortho-position (C6) relative to the amine.

Causality of Regioselectivity: The resonance stabilization of the carbocation intermediate (the sigma complex) is greatest when the bromine electrophile adds to the para position, leading to the formation of 4-bromo-2-fluoroaniline as the major product under various conditions.[5][6][7] Achieving substitution at the C3 position (meta to the amine) via this method is synthetically unviable.

Table: Summary of Bromination Conditions for 2-Fluoroaniline

| Brominating Agent / System | Conditions | Major Product | Reference |

| CuBr₂ in Ionic Liquid | Room Temperature, 0.5 h | 4-Bromo-2-fluoroaniline (91% yield) | [6] |

| NaBr / Na₂S₂O₈ / CuSO₄ | CH₃CN / H₂O, 7-25°C | 4-Bromo-2-fluoroaniline | [5] |

| 1,3-dibromo-5,5-dimethylhydantoin | DMF, -34°C to -23°C | 4-Bromo-2-fluoroaniline | [8] |

| Molecular Bromine / Quaternary Ammonium Bromide | Methylene Chloride | 4-Bromo-2-fluoroaniline | [9] |

This data underscores the inherent difficulty in synthesizing the 3-bromo isomer via direct bromination, validating the choice of the nitro-reduction pathway as the superior method.

Strategy 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[10][11] A plausible, albeit multi-step, route to 3-bromo-2-fluoroaniline could start from 2-fluoro-3-nitroaniline.

Mechanism Insight: The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[12][13] This salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final aryl bromide product and regenerate the copper(I) catalyst.[10]

Proposed Sandmeyer Pathwaydot

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 9. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

Technical Whitepaper: Optimized Boc-Protection of 3-Bromo-2-fluoroaniline

Introduction & Strategic Context

The synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted covalent inhibitors like 1[1] and 2[2], frequently relies on highly functionalized halogenated anilines. 3-bromo-2-fluoroaniline serves as a versatile bifunctional building block in these pipelines. The primary amine allows for amide bond formation, while the meta-bromine provides a critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

To prevent unwanted side reactions—such as competitive N-arylation, catalyst poisoning, or oxidation—during downstream multi-step synthesis, the transient or permanent 3 is mandatory[3]. The tert-butoxycarbonyl (Boc) group is the industry standard due to its robust stability toward nucleophiles and basic conditions, and its 4[4].

Mechanistic Rationale: Overcoming Electronic Deactivation

Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. In 3-bromo-2-fluoroaniline, this nucleophilicity is further attenuated by the strong inductive electron-withdrawing effects (-I) of the ortho-fluorine and meta-bromine atoms.

Consequently, standard Boc-protection protocols (e.g., Boc 2 O, Et 3 N, DCM, ambient temperature) result in sluggish kinetics and incomplete conversion. To drive the reaction to completion, an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) is employed. DMAP acts as a super-nucleophile, attacking the di-tert-butyl dicarbonate (Boc 2 O) to form a highly reactive N-Boc-pyridinium intermediate. This activated species is far more susceptible to nucleophilic attack by the deactivated aniline.

Experimental Workflow

Experimental workflow for the Boc-protection of 3-bromo-2-fluoroaniline.

Step-by-Step Experimental Protocol

Self-Validating System: Synthesis of tert-butyl (3-bromo-2-fluorophenyl)carbamate

Objective: Achieve >95% conversion of 3-bromo-2-fluoroaniline to its mono-Boc protected derivative while preventing over-protection (bis-Boc formation).

Materials: *5 (1.0 equiv, limiting reagent)[5]

-

Di-tert-butyl dicarbonate (Boc 2 O) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

-

Tetrahydrofuran (THF), anhydrous (0.2 M relative to aniline)

Procedure:

-

System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Excluding moisture prevents the competitive hydrolysis of Boc 2 O into tert-butanol and CO 2 .

-

Reagent Charging : Dissolve 3-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in 260 mL of anhydrous THF. Add DMAP (0.64 g, 5.26 mmol) to the stirring solution.

-

Electrophile Addition : Dissolve Boc 2 O (17.2 g, 78.9 mmol) in 40 mL of anhydrous THF. Add this solution dropwise over 15 minutes to the reaction mixture at room temperature. Causality: Dropwise addition controls the evolution of CO 2 gas and limits localized excess of the electrophile, mitigating bis-Boc formation.

-

Thermal Activation : Heat the reaction mixture to 50 °C. The elevated temperature overcomes the 6 imposed by the deactivated nucleophile[6].

-

In-Process Control (IPC) : After 12 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 8:2) and LC-MS analysis. The reaction is deemed complete when the aniline peak (UV 254 nm) is <2% relative to the product peak.

-

Quenching and Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of THF. Redissolve the crude residue in Ethyl Acetate (300 mL).

-

Purification by Extraction :

-

Wash with 1M aqueous HCl (2 × 100 mL). Causality: This protonates and partitions unreacted aniline and the DMAP catalyst into the aqueous layer, ensuring their removal without requiring complex chromatography.

-

Wash with saturated aqueous NaHCO 3 (100 mL) to neutralize residual acid.

-

Wash with brine (100 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

-

Final Polish : Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure mono-Boc product as a crystalline solid.

Quantitative Data: Reaction Optimization

To establish the most efficient parameters for scale-up, various reaction conditions were evaluated. The data below summarizes the impact of base selection and temperature on the yield.

| Entry | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | Et 3 N (2.0 eq) | DCM | 25 | 24 | 45 | 38 |

| 2 | Et 3 N (2.0 eq) | MeOH | 50 | 24 | 60 | 52 |

| 3 | DMAP (0.1 eq) | THF | 25 | 24 | 85 | 79 |

| 4 | DMAP (0.1 eq) | THF | 50 | 12 | >99 | 94 |

| 5 | NaHMDS (1.2 eq) | THF | 0 to 25 | 2 | >99 | 88 (~10% bis-Boc) |

Table 1: Optimization of Boc-protection conditions for 3-bromo-2-fluoroaniline. Entry 4 represents the optimal balance of high yield, operational simplicity, and chemoselectivity.

Downstream Applications & Strategic Integration

Once the aniline nitrogen is secured with the Boc group, the molecule is primed for complex structural elaboration. In the synthesis of modern therapeutics, the meta-bromine undergoes palladium-catalyzed cross-coupling to install bulky, rotationally restricted biaryl systems (atropisomers). The Boc group prevents the aniline from poisoning the palladium catalyst or participating in competitive Buchwald-Hartwig aminations. Following the successful construction of the carbon framework, the Boc group is cleanly cleaved using trifluoroacetic acid (TFA) in DCM, revealing the primary amine for final functionalization (e.g., acrylamide warhead installation).

Downstream integration of the Boc-protected intermediate into API synthesis.

References

-

Stat degraders and uses thereof (WO2020206424A1). Google Patents.2

-

3-Bromo-2-(1H-pyrazol-4-yl)aniline . Benchchem. 3

-

Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors . ACS Publications. 1

-

Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C . ACS Publications. 6

-

6-Amino-3-bromo-2-fluorobenzaldehyde . Benchchem. 4

-

COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS (EP 3340982 B1). European Patent Office.5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2020206424A1 - Stat degraders and uses thereof - Google Patents [patents.google.com]

- 3. 3-Bromo-2-(1H-pyrazol-4-yl)aniline [benchchem.com]

- 4. 6-Amino-3-bromo-2-fluorobenzaldehyde | 1036756-05-4 | Benchchem [benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Spectroscopic Landscape of Tert-butyl (3-bromo-2-fluorophenyl)carbamate: A Technical Guide

For Immediate Release

Molecular Structure and its Spectroscopic Implications

Tert-butyl (3-bromo-2-fluorophenyl)carbamate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 3-bromo-2-fluorophenyl ring attached to a carbamate moiety, which is further protected by a tert-butyl group. This arrangement of a halogenated aromatic ring, an amide-like linkage, and a bulky aliphatic group dictates the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: Molecular structure of Tert-butyl (3-bromo-2-fluorophenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Tert-butyl (3-bromo-2-fluorophenyl)carbamate is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the carbamate, and the protons of the tert-butyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield. |

| ~7.0 - 6.5 | Broad Singlet | 1H | N-H | The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be solvent-dependent. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a sharp singlet, a characteristic feature of the Boc protecting group. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol is similar to that for ¹H NMR, with the acquisition parameters adjusted for ¹³C detection. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 150 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is expected in this region. |

| ~160 - 110 | Ar-C | The aromatic carbons will show multiple signals. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The carbon attached to bromine will also have a characteristic chemical shift. |

| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Carbamate |

| ~3000-2850 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1700 | C=O Stretch | Carbamate |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Carbamate |

| ~1160 | C-O Stretch | Carbamate |

| ~700-500 | C-Br Stretch | Aryl Halide |

| ~1100-1000 | C-F Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structure elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ should be observable. Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected.

Common fragmentation pathways for tert-butyl carbamates involve the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). The brominated and fluorinated phenyl ring will also lead to characteristic fragment ions.

Caption: Predicted key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for Tert-butyl (3-bromo-2-fluorophenyl)carbamate. While awaiting the public availability of experimental data, this guide serves as a valuable resource for scientists, enabling them to anticipate the spectroscopic features of this important synthetic intermediate. The provided protocols and interpretations are grounded in fundamental principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

-

Appchem. tert-butyl(3-bromo-2-fluorophenyl)carbamate | 848440-23-3. [Link]

-

Molport. tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | 848440-23-3. [Link]

-

NIST. tert-Butyl carbamate. [Link]

Sources

Solubility and stability studies of Tert-butyl (3-bromo-2-fluorophenyl)carbamate

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Tert-butyl (3-bromo-2-fluorophenyl)carbamate, a halogenated aromatic carbamate of interest in pharmaceutical research and development. Recognizing the critical role of these physicochemical properties in determining a compound's suitability for further development, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of results. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust pre-formulation data package for this and structurally related molecules.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be anticipated and mitigated through rigorous pre-formulation studies. Among the most critical of these are the determination of solubility and stability.[1] Solubility directly influences a drug's bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts.[2][3]

Tert-butyl (3-bromo-2-fluorophenyl)carbamate (Figure 1) is a molecule that presents a unique combination of structural features: a carbamate linkage susceptible to hydrolysis, a halogenated aromatic ring that can influence its electronic properties and metabolic stability, and a bulky tert-butoxycarbonyl (Boc) protecting group that impacts its lipophilicity.[4][5] Understanding how these features govern its behavior in aqueous environments and under various stress conditions is paramount for its successful development.

Figure 1: Chemical Structure of Tert-butyl (3-bromo-2-fluorophenyl)carbamate

This guide will detail the methodologies for both kinetic and thermodynamic solubility assessment, as well as a comprehensive stability-indicating assay method (SIAM) to probe the molecule's degradation pathways.

Aqueous Solubility Determination: A Multi-faceted Approach

A compound's aqueous solubility is not a single value but rather a property that can be defined under different experimental conditions.[1] For early-stage drug discovery, both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[8]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[8] This method is high-throughput and mimics the conditions of many biological assays, making it ideal for early screening of large numbers of compounds.[8][9]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Tert-butyl (3-bromo-2-fluorophenyl)carbamate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in scattered light is observed corresponds to the kinetic solubility limit.

Causality Behind Experimental Choices:

-

DMSO as Solvent: DMSO is a common solvent for compound libraries and is miscible with water, allowing for rapid introduction of the test compound into the aqueous phase.[8]

-

Nephelometry: This technique is highly sensitive to the formation of precipitates, providing a rapid and automated readout for high-throughput screening.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[9] This "gold standard" method is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.[1]

-

Addition of Excess Solid: Add an excess amount of solid Tert-butyl (3-bromo-2-fluorophenyl)carbamate to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1][9]

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[9]

Causality Behind Experimental Choices:

-

Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.[9]

-

Multiple pH Buffers: The solubility of ionizable compounds can be highly pH-dependent. Although the carbamate nitrogen in the title compound is not strongly basic, assessing solubility across a physiological pH range is crucial.

-

HPLC-UV for Quantification: This is a robust and widely used method for the accurate quantification of small organic molecules.[3]

Data Presentation: Solubility Profile

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF |

| Kinetic Solubility (µg/mL) | < 1 | < 1 | < 1 | < 1 | 5-10 |

| Thermodynamic Solubility (µg/mL) | < 0.5 | < 0.5 | < 0.5 | < 0.5 | 2-5 |

FaSSIF: Fasted State Simulated Intestinal Fluid. Data are illustrative and represent typical values for a poorly soluble, neutral compound.

The low anticipated aqueous solubility is due to the molecule's hydrophobic nature, conferred by the bromofluorophenyl ring and the tert-butyl group.[5] The use of biorelevant media like FaSSIF, which contains bile salts and phospholipids, can provide a more physiologically relevant estimate of solubility by accounting for micellar solubilization.[9]

Stability Indicating Assay Method (SIAM)

A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate potential degradants.

Forced Degradation Studies

The objective of forced degradation is to generate a degradation profile that can be used to develop a stability-indicating analytical method.[2]

Caption: Workflow for forced degradation studies.

-

Acid/Base Hydrolysis: The carbamate ester linkage is the most probable site of hydrolysis.[10][11]

-

Acid-catalyzed hydrolysis: This would likely proceed via cleavage of the tert-butyl C-O bond to form the carbamic acid, which would then decarboxylate to yield 3-bromo-2-fluoroaniline.

-

Base-catalyzed hydrolysis: This would likely involve nucleophilic attack at the carbonyl carbon, leading to the formation of 3-bromo-2-fluoroaniline, carbon dioxide, and tert-butanol.

-

-

Oxidative Degradation: The aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized species.[12]

-

Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically the method of choice for SIAMs of small molecules.[3]

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Optimization: Develop a gradient that provides adequate separation between the parent peak of Tert-butyl (3-bromo-2-fluorophenyl)carbamate and all degradation products generated during the forced degradation studies.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants (m/z) | Potential Identity |

| 0.1 M HCl, 80°C, 24h | 25% | 191/193 | 3-bromo-2-fluoroaniline |

| 0.1 M NaOH, 80°C, 4h | >90% | 191/193 | 3-bromo-2-fluoroaniline |

| 3% H2O2, RT, 48h | 5% | - | - |

| 80°C, solid, 7 days | <2% | - | - |

| ICH Q1B Photostability | 10% | - | Undetermined photoproducts |

Data are illustrative and based on the known reactivity of carbamates and aromatic halides.

The results suggest that Tert-butyl (3-bromo-2-fluorophenyl)carbamate is highly susceptible to basic hydrolysis and moderately susceptible to acidic hydrolysis, consistent with the behavior of many carbamate-containing compounds.[10][11] Its stability to oxidative and thermal stress appears to be higher.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the solubility and stability of Tert-butyl (3-bromo-2-fluorophenyl)carbamate. The experimental protocols and rationale described herein are designed to generate a robust pre-formulation data package that is essential for informed decision-making in the drug development process. The illustrative data suggest that this compound is a poorly soluble molecule with a primary degradation pathway involving hydrolysis of the carbamate bond.

Future work should focus on:

-

Formulation Strategies: Investigating enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) to improve the aqueous solubility and dissolution rate.

-

Long-term Stability Studies: Conducting formal stability studies under ICH-defined storage conditions to establish a re-test period or shelf-life.

-

Metabolic Stability: Investigating the metabolic fate of the compound, as the enzymatic hydrolysis of the carbamate is a likely metabolic pathway.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively characterize the physicochemical properties of Tert-butyl (3-bromo-2-fluorophenyl)carbamate and pave the way for its potential advancement as a therapeutic candidate.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. [Link]

-

tert-butyl(3-bromo-2-fluorophenyl)carbamate | 848440-23-3. Appchem. [Link]

-

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | 848440-23-3. Molport. [Link]

-

Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

-

tert-butyl N-[2-(3-bromo-2-fluorophenyl)-2-(methylamino)ethyl]carbamate. NextSDS. [Link]

-

Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE. [Link]

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

-

Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Stability-Indicating Assay. SEP Analytical Labs. [Link]

-

Assay and Stability Testing. Kinam Park. [Link]

-

Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods. [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

-

[Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]

-

tert-butyl N-[2-amino-2-(4-bromo-3-fluorophenyl)ethyl]carbamate. NextSDS. [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

-

(PDF) tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. ResearchGate. [Link]

-

tert-Butyl carbamate. PubChem. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. sepanalytical.com [sepanalytical.com]

- 3. kinampark.com [kinampark.com]

- 4. tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | Benchchem [benchchem.com]

- 5. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | 848440-23-3 | Buy Now [molport.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. raytor.com [raytor.com]

- 10. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 11. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 12. researchgate.net [researchgate.net]

The Strategic Application of Tert-butyl (3-bromo-2-fluorophenyl)carbamate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. These temporary modifications to functional groups enable chemists to orchestrate complex molecular transformations with high selectivity and efficiency. Among the vast arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide delves into the specific role and application of a highly functionalized building block, Tert-butyl (3-bromo-2-fluorophenyl)carbamate , a molecule that embodies the principles of strategic protection and synthetic versatility.

This document serves as an in-depth technical resource, moving beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. As Senior Application Scientists, our goal is to equip you with not only the "how" but also the "why," fostering a more intuitive and effective approach to synthesis design and execution. We will explore the synthesis of this key intermediate, its critical role in enabling subsequent transformations, and the precise conditions for its selective removal, all while grounding our discussion in authoritative and verifiable scientific literature.

The Chemistry of Tert-butyl (3-bromo-2-fluorophenyl)carbamate: More Than Just a Protecting Group

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is a carbamate derivative of 3-bromo-2-fluoroaniline. The presence of the Boc protecting group, the bromine atom, and the fluorine atom on the phenyl ring endows this molecule with a unique combination of properties that make it a valuable asset in multi-step synthesis.

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely employed amine protecting group due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[1] This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. Critically, the Boc group is readily cleaved under acidic conditions, a feature that enables its selective removal in the presence of other acid-sensitive or base-labile protecting groups, thus forming the basis of orthogonal protection strategies.[1][2]

The Bromo and Fluoro Substituents: The halogen substituents on the aromatic ring are not merely passive spectators. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of complex biaryl and aryl-heteroaryl scaffolds often found in kinase inhibitors and other therapeutic agents. The fluorine atom, a common bioisostere for hydrogen, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

The strategic placement of the Boc-protected amine ortho to the fluorine atom and meta to the bromine atom also influences the reactivity of the aromatic ring, particularly in directed ortho-metalation (DoM) reactions. The carbamate group can act as a directed metalation group (DMG), facilitating the deprotonation of the C4 position, leading to a highly versatile lithiated intermediate for the introduction of various electrophiles.

Synthesis of Tert-butyl (3-bromo-2-fluorophenyl)carbamate: A Field-Proven Protocol

While the direct Boc-protection of 3-bromo-2-fluoroaniline is a viable route, an alternative and well-documented synthesis proceeds from 3-bromo-2-fluorobenzoic acid via a Curtius rearrangement. This method offers an efficient pathway to the desired carbamate.

Experimental Protocol: Synthesis via Curtius Rearrangement[2]

This protocol describes the synthesis of tert-butyl (3-bromo-2-fluorophenyl)carbamate from 3-bromo-2-fluorobenzoic acid.

Reaction Scheme:

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Toluene

-

Triethylamine (Et₃N)

-

Diphenylphosphoryl azide (DPPA)

-

tert-Butanol (t-BuOH)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A suspension of 3-bromo-2-fluorobenzoic acid (21.9 g, 100 mmol), diphenylphosphoryl azide (DPPA) (33.0 g, 120 mmol), and triethylamine (17 mL, 120 mmol) in toluene (1000 mL) is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated to 120 °C and allowed to reflux for 2 hours. During this time, the carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate with the evolution of nitrogen gas.

-

After the initial reflux period, tert-butanol is added to the reaction mixture. The mixture is then heated to reflux for an additional 2 hours. The isocyanate is trapped by tert-butanol to form the desired tert-butyl carbamate.

-

The solvent is removed from the mixture under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using petroleum ether as the eluent.

-

This procedure yields tert-butoxy-N-(3-bromo-2-fluorophenyl)carboxamide as a colorless oil (17.7 g, 61% yield).[2]

Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| 3-Bromo-2-fluorobenzoic acid | 219.01 | 21.9 g | 100 | - |

| Tert-butyl (3-bromo-2-fluorophenyl)carbamate | 290.13 | 17.7 g | 61 | 61 |

Causality Behind Experimental Choices:

-

Curtius Rearrangement: This reaction is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom. The use of DPPA provides a safe and efficient way to generate the acyl azide in situ.

-

Toluene as Solvent: Toluene is a suitable high-boiling solvent for this reaction, allowing the rearrangement to proceed at an appropriate rate.

-

Triethylamine: This base is used to deprotonate the carboxylic acid, facilitating its reaction with DPPA.

-

tert-Butanol: This alcohol serves as the trapping agent for the isocyanate intermediate, directly forming the Boc-protected amine.

-

Silica Gel Chromatography: This is a standard purification technique to isolate the product from any unreacted starting materials or byproducts.

The Role in Action: Application in the Synthesis of a Potent Kinase Inhibitor

The true value of a protecting group strategy is demonstrated in its application in a multi-step synthesis. While a specific peer-reviewed synthesis starting directly from tert-butyl (3-bromo-2-fluorophenyl)carbamate with full experimental details was not found in the immediate search, its utility is strongly implied by its commercial availability and its presence as an intermediate in the synthesis of complex molecules, such as tyrosine kinase inhibitors.

Let's consider a hypothetical, yet chemically sound, application of this building block in the synthesis of a substituted phenylpyrazole, a scaffold common in many kinase inhibitors.

Hypothetical Workflow: Synthesis of a Substituted Phenylpyrazole

This workflow illustrates how tert-butyl (3-bromo-2-fluorophenyl)carbamate can be strategically employed.

Caption: Synthetic workflow utilizing Tert-butyl (3-bromo-2-fluorophenyl)carbamate.

Step-by-Step Rationale:

-

Suzuki Coupling: The bromine atom on the carbamate is a prime site for a palladium-catalyzed Suzuki cross-coupling reaction with a suitable pyrazole boronic acid or ester. The Boc protecting group is stable under these conditions, ensuring that the amine does not interfere with the catalytic cycle. This step allows for the efficient construction of the core phenylpyrazole scaffold.

-

Deprotection: Once the desired carbon-carbon bond is formed, the Boc group can be selectively removed under acidic conditions. This unmasks the aniline functionality, which is now available for further transformations.

-

Further Functionalization: The newly revealed amino group can then be acylated, alkylated, or used in other coupling reactions to build the final, more complex kinase inhibitor.

Deprotection of the Boc Group: Releasing the Amine

The removal of the Boc group is a critical step and is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other functional groups.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds through a well-established mechanism:

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing tert-Butyl (3-bromo-2-fluorophenyl)carbamate

Introduction and Strategic Significance

In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. tert-Butyl (3-bromo-2-fluorophenyl)carbamate (CAS: 848440-23-3) has emerged as a privileged building block in the synthesis of complex pharmaceuticals, including advanced NLRP3 inflammasome inhibitors and GCN2 kinase inhibitors .

Typically synthesized from 3-bromo-2-fluorobenzoic acid via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol , this compound features three critical functional domains:

-

The C3-Bromine Handle : A highly reactive site for Pd(0) oxidative addition.

-

The Ortho-Fluorine Atom : Provides a strong inductive electron-withdrawing effect (-I) that polarizes the C-Br bond, while also influencing the steric conformation of catalytic intermediates .

-

The Boc-Protected Amine : Prevents catalyst poisoning, suppresses undesired competitive N-arylation during cross-coupling, and provides steric bulk that can favorably dictate the regioselectivity of reductive elimination.

Mechanistic Insights and Workflow

To successfully deploy this intermediate, one must understand the causality behind the catalytic cycle. The highly electronegative fluorine atom accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the resulting Pd(II) intermediate can suffer from hindered transmetalation if the chosen ligand does not possess a sufficiently large bite angle. Furthermore, the Boc group is acid-labile; therefore, cross-coupling conditions must strictly utilize mild to moderate bases (e.g., K₂CO₃, Cs₂CO₃) rather than strong Lewis acids or unbuffered systems that could trigger premature deprotection.

Figure 1: Synthetic workflow utilizing tert-butyl (3-bromo-2-fluorophenyl)carbamate.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the integrity of the reaction at every critical juncture.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective : Synthesis of 3-aryl-2-fluoroaniline derivatives. Causality of Reagents : 1,4-Dioxane is selected over toluene to ensure complete dissolution of the Boc-protected substrate, while water is strictly required to dissolve K₂CO₃ and form the reactive boronate complex necessary for transmetalation. Pd(dppf)Cl₂ is utilized because its bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, accelerating reductive elimination despite the steric hindrance of the ortho-fluorine.

Step-by-Step Methodology :

-

Setup : In a rigorously dried Schlenk flask, combine tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes.

-

Reaction : Heat the mixture to 90 °C for 12 hours under active stirring.

-

In-Process Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.6 ) must disappear. The product spot should be UV-active. Critical QC: Perform a ninhydrin stain on the TLC plate; it must remain negative, confirming the Boc group has not been thermally cleaved.

-

Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Validation : Analyze the crude mixture via LC-MS (ESI+). Look for the [M+Na]+ adduct, as Boc-protected anilines frequently exhibit poor ionization or in-source fragmentation of the t-butyl group ( [M+H−56]+ ).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective : Synthesis of highly substituted 1,2,3-triaminobenzene derivatives. Causality of Reagents : Pd₂(dba)₃ combined with XPhos is the optimal catalytic system. The extreme steric bulk of XPhos facilitates the challenging reductive elimination of the C-N bond, while Cs₂CO₃ provides sufficient basicity to deprotonate the secondary amine without cleaving the Boc protecting group.

Step-by-Step Methodology :

-

Setup : Inside a nitrogen-filled glovebox, charge a vial with tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

-

Solvent Addition : Add anhydrous, degassed toluene (0.2 M concentration). Seal the vial with a PTFE-lined cap.

-

Reaction : Heat at 100 °C for 16 hours.

-

In-Process Validation : C-N coupling products often streak on silica TLC. Validate conversion primarily via LC-MS. The disappearance of the starting material bromine isotope pattern (1:1 ratio) is a definitive marker of oxidative addition completion.

-

Workup & Purification : Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Purify via flash column chromatography.

-

Final Validation : Confirm via 1 H NMR. The disappearance of the secondary amine N-H proton and the distinct coupling constants of the fluorinated aromatic ring ( JH−F ) confirm successful substitution.

Figure 2: Palladium-catalyzed cross-coupling cycle highlighting key intermediates.

Quantitative Data Summary

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of tert-butyl (3-bromo-2-fluorophenyl)carbamate with phenylboronic acid, demonstrating the causality of ligand and base selection.

| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Observations / Validation Notes |

| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 90 | 45% | Incomplete conversion; protodeboronation observed. |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 82% | Good yield, but trace Boc-deprotection detected via LC-MS. |

| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | >95% | Optimal conditions; clean conversion, intact Boc group. |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 65% | Substantial thermal de-Boc degradation; poor C-C yield. |

Note: Conversion determined by HPLC analysis against an internal standard.

References

-

Title : Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

- Title: US20220388964A1 - (aza)

-

Title : The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis Source : NINGBO INNO PHARMCHEM CO.,LTD. URL : [Link]

Suzuki coupling protocols with Tert-butyl (3-bromo-2-fluorophenyl)carbamate

An Application Guide to Suzuki-Miyaura Coupling Protocols with Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in pharmaceutical drug development and materials science for creating complex molecules like polyolefins, styrenes, and particularly, substituted biphenyls.[1][3]

This guide focuses on a specific and increasingly important building block: tert-butyl (3-bromo-2-fluorophenyl)carbamate . This substrate is of particular interest as it allows for the synthesis of biaryl structures containing a fluorine atom and a protected amine ortho to the newly formed bond. These motifs are prevalent in medicinal chemistry, where the fluorine atom can modulate metabolic stability and binding affinity, and the amine provides a versatile handle for further functionalization.

However, the very features that make this substrate valuable also present synthetic challenges. The ortho-fluoro substituent and the bulky tert-butoxycarbonyl (Boc) protecting group introduce significant steric hindrance around the reaction center, which can impede the catalytic cycle and necessitate carefully optimized protocols.[4][5][6][7] This document provides a detailed exploration of the reaction mechanism, key parameter optimization, and robust experimental protocols to empower researchers to successfully utilize this versatile building block.

The Engine of C-C Bond Formation: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the tert-butyl (3-bromo-2-fluorophenyl)carbamate. This is often the rate-determining step and results in a Pd(II) complex.[1] For sterically hindered substrates like ours, this step can be sluggish and requires a highly reactive, coordinatively unsaturated catalyst.

-

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[1][8] Crucially, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is the active species in this transfer.[10][11][12][13]

-

Reductive Elimination : The final step involves the two organic fragments (the aryl group from our substrate and the one from the boronic acid) coupling together and detaching from the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][8]

Application Notes: Designing a Successful Protocol

The success of a Suzuki coupling with a challenging substrate hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid partner.

The Catalyst System: Overcoming Steric Hindrance

Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[5] The ortho-fluoro and Boc-carbamate groups require a catalyst system that is both bulky and electron-rich.

-

Expertise & Rationale : Bulky ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is necessary to facilitate the challenging oxidative addition step.[5] Their electron-donating nature also accelerates the final reductive elimination step.[14][15] For tert-butyl (3-bromo-2-fluorophenyl)carbamate, dialkylbiaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) are superior choices.[5][6][14]

| Catalyst System (Precatalyst + Ligand) | Common Use Case & Rationale | Typical Loading |

| Pd(OAc)₂ / SPhos or XPhos | Recommended Starting Point. Excellent for sterically hindered aryl bromides. SPhos and XPhos are bulky, electron-rich phosphines that promote fast oxidative addition and reductive elimination.[5][14] | 1-2 mol% Pd |

| Pd₂(dba)₃ / P(t-Bu)₃ | A versatile and highly active system for a range of aryl halides, including some chlorides, at room temperature. The tri(tert-butyl)phosphine ligand is very bulky and electron-rich.[15] | 1-2 mol% Pd |

| PdCl₂(dppf) | A common, reliable catalyst but may be less effective for extremely hindered substrates compared to Buchwald-type systems. Often used in biphasic conditions.[16] | 2-5 mol% Pd |

| NHC-Pd Complexes (e.g., PEPPSI) | Highly robust and efficient catalysts, particularly for forming tetra-ortho-substituted biaryls. They offer excellent thermal stability.[6][17] | 0.5-2 mol% Pd |

The Base: The Key to Activation

The base is not merely a proton scavenger; its primary role is to activate the boronic acid for transmetalation.[11][12] The choice of base can dramatically influence reaction rates and yields.

-

Expertise & Rationale : For hindered couplings, inorganic bases are generally preferred.[11] Potassium phosphate (K₃PO₄) is often a superior choice to more common bases like sodium carbonate (Na₂CO₃) because its moderate strength and the nature of the phosphate anion can facilitate the catalytic cycle without promoting significant side reactions. Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[5] The base must be finely powdered to ensure maximum surface area and reactivity.[18]

The Solvent: Creating the Right Environment

The solvent system must dissolve the organic substrate, the catalyst, and, to some extent, the activated boronate species. Biphasic systems are common.

-

Expertise & Rationale : A mixture of an organic solvent and water is often ideal. The organic phase (e.g., dioxane, toluene, THF) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[9][18] This creates an interface where the crucial activation of the boronic acid occurs. Vigorous stirring is essential to maximize this interfacial area.[18] For substrates with poor solubility, a polar aprotic solvent like DMF can be used, but this may require higher temperatures and more rigorous purification.[9][18]

Detailed Experimental Protocols

Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Workflow Overview

Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for coupling tert-butyl (3-bromo-2-fluorophenyl)carbamate with a variety of common arylboronic acids.

Materials:

-

Tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask), magnetic stir bar, condenser

Procedure:

-

Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Catalyst Addition : Under the inert atmosphere, add the PdCl₂(dppf) catalyst (0.03 equiv).

-

Solvent Addition : Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Reaction : Place the flask in a preheated oil bath at 85-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash it with water and then brine to remove inorganic impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[16][19]

Protocol 2: Optimized Conditions for Hindered Substrates

This protocol is designed for more challenging couplings, such as with ortho-substituted or sterically demanding arylboronic acids, where Protocol 1 may yield poor results.

Materials:

-

Tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv)

-

Sterically hindered arylboronic acid (1.5 equiv)

-

Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Toluene and Water (e.g., 10:1 v/v)

-

Reaction vessel, magnetic stir bar, condenser

Procedure:

-

Setup : To a dry reaction vessel, add tert-butyl (3-bromo-2-fluorophenyl)carbamate (1.0 equiv), the hindered arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[5]

-

Inert Atmosphere : Seal the vessel and thoroughly purge with an inert gas.

-

Catalyst Addition : In a separate vial under an inert atmosphere, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent to pre-form the active catalyst. Add this mixture to the main reaction flask.

-

Solvent Addition : Add the degassed solvent mixture (toluene/water, 10:1) via syringe.

-

Reaction : Heat the mixture to 100-110 °C with vigorous stirring. The higher temperature and more robust catalyst system are necessary to overcome the higher activation energy of hindered substrates. Monitor for completion.

-

Workup & Purification : Follow steps 6-8 from Protocol 1. Note that removing residual palladium may be more challenging. Filtration of the crude organic solution through a small plug of Celite can help remove precipitated palladium black.[19][20]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[5]3. Increase temperature in 10 °C increments (e.g., to 110 °C). |

| Significant Protodeborylation | 1. Boronic acid instability.2. Excessive water or prolonged heating. | 1. Use the corresponding boronic acid pinacol ester or MIDA boronate, which are more stable.[9][21]2. Use a less aqueous solvent system (e.g., 10:1 organic/water) and monitor the reaction to avoid unnecessarily long heating times. |

| Homo-coupling Byproducts | 1. Catalyst decomposition.2. Oxygen contamination. | 1. Use a more robust ligand (e.g., XPhos, NHC ligands).2. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |